1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid typically involves the condensation of pyrazole derivatives with activated carbonyl compounds. One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which yields the desired pyrazolopyridine derivatives . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[4,3-b]pyridine: Similar bicyclic structure but with different fusion points between the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for various applications .
Biological Activity
1H-Pyrazolo[3,4-b]pyridine-3-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core, which is known for its ability to interact with various biological targets. The compound's structure can be modified to enhance its biological activity and selectivity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1H-pyrazolo[3,4-b]pyridine derivatives. For instance, a study reported that specific derivatives exhibited potent inhibitory effects on TBK1 (TANK-binding kinase 1), an important target in cancer therapy. The lead compound identified in this research displayed an IC50 value of 0.2 nM and effectively inhibited TBK1 downstream signaling in various cancer cell lines, including A172 and U87MG .
Table 1: Anticancer Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
Compound | Target | IC50 (nM) | Cell Lines | Mechanism of Action |
---|---|---|---|---|
Compound 15y | TBK1 | 0.2 | A172, U87MG | Inhibition of IFN signaling |
Compound X | TRKA | TBD | Various | Inhibition of cell proliferation |
Antimicrobial Activity
Recent findings also highlight the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. In vitro assays indicated that certain modifications to the pyrazolo structure significantly enhanced antitubercular activity. The compounds were evaluated using the MABA (Microplate Alamar Blue Assay) method, showing promising results against the H37Rv strain of M. tuberculosis .
Table 2: Antimicrobial Activity Against M. tuberculosis
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Strain Tested |
---|---|---|---|
Compound A | Antitubercular | TBD | H37Rv |
Compound B | Antitubercular | TBD | H37Rv |
Anti-inflammatory and Immunomodulatory Effects
The pyrazolo[3,4-b]pyridine scaffold has been explored for its anti-inflammatory effects as well. Compounds derived from this structure have been shown to inhibit key enzymes involved in inflammatory pathways, such as phosphodiesterase-4 (PDE4), thereby reducing inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Many derivatives act as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.
- Modulation of Signaling Pathways : By inhibiting TBK1 and other kinases, these compounds can alter downstream signaling pathways involved in immune response and cancer progression.
- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies illustrate the effectiveness of 1H-pyrazolo[3,4-b]pyridine derivatives:
- TBK1 Inhibition : A notable study found that compound 15y significantly inhibited TBK1 activity and downstream signaling in THP-1 cells stimulated with lipopolysaccharide (LPS), indicating its potential as a therapeutic agent for inflammatory diseases and cancer .
- Antimicrobial Efficacy : Another research effort highlighted a series of pyrazolo derivatives that exhibited strong activity against M. tuberculosis, suggesting their potential use in treating drug-resistant strains .
Properties
IUPAC Name |
2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAQWKNPWBROHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693456 |
Source
|
Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155847-27-0 |
Source
|
Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.